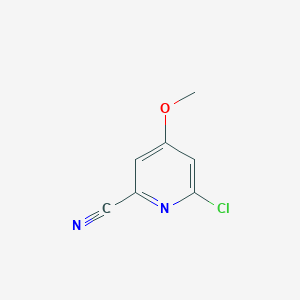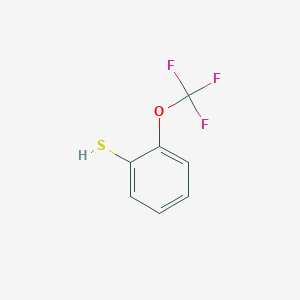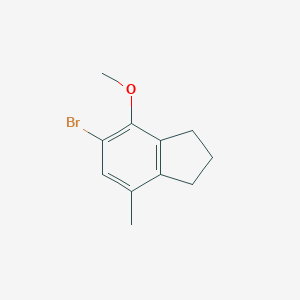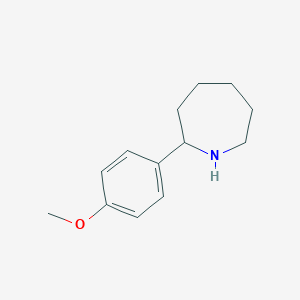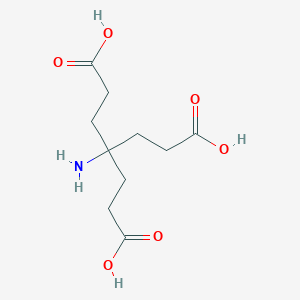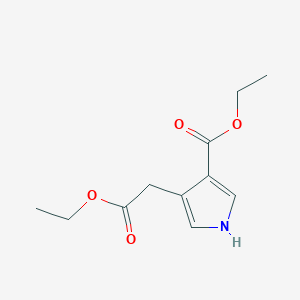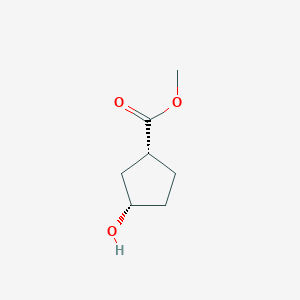
6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-cyanoquinoxaline 1,4-dioxide, commonly known as DCQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its effects on the central nervous system. DCQX is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
DCQX is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the ion channel from opening. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
DCQX has been shown to have various biochemical and physiological effects. In animal studies, DCQX has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is essential for learning and memory. DCQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Moreover, DCQX has been shown to have neuroprotective effects in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
DCQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in research to investigate the role of glutamate receptors in various physiological and pathological processes. However, DCQX has some limitations in lab experiments. It is not selective for the AMPA subtype of glutamate receptors and also inhibits the kainate subtype of glutamate receptors. Moreover, DCQX has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
DCQX has been extensively studied for its effects on the central nervous system. However, there are still many unanswered questions about its mechanism of action and its potential therapeutic applications. Future research should focus on the development of more selective antagonists of the AMPA subtype of glutamate receptors. Moreover, future research should investigate the potential therapeutic applications of DCQX in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, future research should investigate the potential side effects of DCQX and its long-term effects on the central nervous system.
Synthesemethoden
DCQX can be synthesized by the reaction of 2,3-dimethylquinoxaline with cyanogen bromide followed by oxidation with hydrogen peroxide. The purity of DCQX can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DCQX is a widely used research tool in the field of neuroscience. It is used to investigate the role of glutamate receptors in the central nervous system. DCQX is also used to study the effects of glutamate receptor antagonists on synaptic plasticity, learning, and memory. Moreover, DCQX is used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
171880-76-5 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
InChI-Schlüssel |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Synonyme |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








